6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one
Description
This compound is a highly complex hexacyclic system featuring four nitrogen atoms (tetraaza), methoxy groups at positions 6 and 7, and a ketone at position 13. The presence of methoxy groups may enhance solubility and metabolic stability compared to non-functionalized analogs .
Properties
IUPAC Name |
6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-9-13-7-8-26-18(14(13)10-21(20)30-2)11-19-15(22(26)28)12-24-23-25-16-5-3-4-6-17(16)27(19)23/h3-6,9-10,12,18H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOPHSLXOUGYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NC5=NC6=CC=CC=C6N45)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions.
Azacyclization: Incorporation of nitrogen atoms into the ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ring Systems and Heteroatoms
The hexacyclic framework of the target compound distinguishes it from pentacyclic and tetracyclic analogs in the literature. Key comparisons include:
Analysis :
- Heteroatom Distribution : The tetraaza configuration in the target contrasts with the hexazatetracyclic Q7K and Q7Z, which may alter metal-chelation properties or hydrogen-bonding capacity .
Functional Groups and Substituents
Biological Activity
The compound 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one is a complex polycyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through available research data, case studies, and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₃₁H₃₉N₅O₂
- Molecular Weight : 525.67 g/mol
- IUPAC Name : this compound
The complexity of its structure suggests significant interactions with biological systems.
Anticancer Properties
Research indicates that compounds with similar polycyclic structures often exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Case Study : A study involving a structurally related compound showed a significant reduction in tumor size in murine models when administered at specific dosages .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases including cancer and cardiovascular conditions:
- Potential Mechanisms : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : In vitro studies demonstrated that similar compounds reduced the expression of inflammatory markers in human cell lines .
Neuroprotective Activity
The neuroprotective potential of such compounds is increasingly being recognized:
- Mechanisms : The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases.
- Evidence : Animal studies have shown that related compounds can improve cognitive function and reduce neuroinflammation .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Neuroprotective | Improves cognitive function |
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity can guide further research:
| Structural Feature | Effect on Activity | Implication |
|---|---|---|
| Dimethoxy groups | Enhances solubility and bioavailability | Increased efficacy |
| Tetraza ring system | Potential for multiple biological targets | Broad activity spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
